molecular formula C12H14N2O3 B8666429 1-[(3-Nitrophenyl)acetyl]pyrrolidine

1-[(3-Nitrophenyl)acetyl]pyrrolidine

Cat. No.: B8666429
M. Wt: 234.25 g/mol
InChI Key: IPUYZFKSEJDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic intermediate. The pyrrolidine ring is a privileged saturated scaffold in pharmaceuticals, contributing to the three-dimensional complexity of molecules and offering advantages in exploring pharmacophore space due to sp 3 -hybridization and the ring's non-planarity . Pyrrolidine derivatives are found in numerous FDA-approved drugs and bioactive molecules, with applications spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agent research . The structure of this compound, featuring a nitrophenylacetyl group, suggests potential as a key precursor for the synthesis of more complex molecules. Researchers can utilize this scaffold to develop novel compounds for structure-activity relationship (SAR) studies, leveraging the stereogenicity and spatial orientation of substituents that are critical for binding to enantioselective biological targets . As a research-grade material, it provides a foundation for probing new modes of action and developing candidates to overcome drug resistance or address unmet medical needs . Handling Note: This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14N2O3/c15-12(13-6-1-2-7-13)9-10-4-3-5-11(8-10)14(16)17/h3-5,8H,1-2,6-7,9H2

InChI Key

IPUYZFKSEJDDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

The substitution of the pyrrolidine ring with a six-membered piperidine ring significantly alters physicochemical and pharmacological properties. For instance:

  • 1-(3-Nitrophenyl)pyrrolidine (C₁₀H₁₂N₂O₂, MW 192.21 g/mol) exhibits a five-membered ring, which confers greater ring strain and conformational rigidity compared to 1-(3-nitrophenyl)piperidine (C₁₁H₁₄N₂O₂, MW 206.24 g/mol) . Both compounds serve as synthetic intermediates, but their biological activities remain underexplored in the provided data .
Compound Ring Type Molecular Formula Molecular Weight (g/mol) Key Applications References
1-(3-Nitrophenyl)pyrrolidine Pyrrolidine C₁₀H₁₂N₂O₂ 192.21 Synthetic intermediate
1-(3-Nitrophenyl)piperidine Piperidine C₁₁H₁₄N₂O₂ 206.24 Synthetic intermediate

Substituent Variations: Acetyl vs. Sulfonyl Groups

  • 1-[(3-Nitrophenyl)acetyl]pyrrolidine contains an acetyl group, which introduces electron-withdrawing effects that may stabilize the compound or modulate receptor binding.
  • Its higher density (1.432 g/cm³) and boiling point (417.5°C) compared to acetyl analogs suggest increased molecular interactions .

Pharmacologically Active Pyrrolidine Derivatives

Pyrrolidine-based drugs often incorporate additional functional groups to enhance potency and selectivity:

  • Vildagliptin (NVP-LAF237): This anti-diabetic drug contains a 2-cyano-pyrrolidine core modified with a 3-hydroxyadamantyl group. It inhibits dipeptidyl peptidase IV (DPP-IV) with an IC₅₀ of ~2 nM, demonstrating high oral bioavailability (≥90%) and prolonged half-life, enabling once-daily dosing . The adamantyl moiety enhances hydrophobic interactions with the enzyme’s active site, while the cyano group stabilizes the transition state during inhibition .
  • NVP-DPP728: An earlier DPP-IV inhibitor with a pyridinylaminoethyl side chain, it exhibits slower binding kinetics (kₒₙ = 1.4 × 10⁶ M⁻¹s⁻¹) compared to Vildagliptin, highlighting the impact of substituent optimization on drug efficacy .
Compound Key Substituents Molecular Formula Biological Activity Potency/Selectivity References
Vildagliptin 3-Hydroxyadamantyl, cyano C₂₀H₂₅N₃O₂ DPP-IV inhibition (anti-diabetic) IC₅₀ ~2 nM; >10,000-fold selectivity over DPP-8/9
NVP-DPP728 Pyridinylaminoethyl, cyano C₁₄H₁₈N₆O DPP-IV inhibition kₒₙ = 1.4 × 10⁶ M⁻¹s⁻¹

Role of the Pyrrolidine Core in Drug Design

The pyrrolidine ring is a versatile scaffold in medicinal chemistry:

  • Conformational Rigidity : The saturated five-membered ring restricts rotational freedom, improving target binding .
  • Bioactivity Diversity: Derivatives exhibit anti-inflammatory, antiviral, and anti-parasitic activities. For example, 1-alkyl-2-dichlorophenyliminopyrrolidines demonstrate anti-parasitic effects, attributed to the imino group’s ability to disrupt parasite metabolism .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pyrrolidine (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere. 3-Nitrophenylacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–24 hours, after which the product is extracted, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data:

  • Yield: 68–72% (reported for analogous N-acylpyrrolidines)

  • Purity: >95% (HPLC)

  • Reaction Scale: 1–10 mmol

Limitations and Modifications

While efficient, this method requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride. Alternative bases, such as DMAP, have been explored to accelerate the reaction, though triethylamine remains standard due to cost-effectiveness.

Multi-Component Synthesis via 3-Nitroaniline Condensation

A convergent approach leverages 3-nitroaniline as a starting material, enabling the simultaneous construction of the pyrrolidine ring and nitrophenyl moiety. This method, adapted from spiropyridoindolepyrrolidine syntheses, involves a six-component reaction (6-CR) system.

Reaction Protocol

In a typical setup, 3-nitroaniline (1.0 equiv), benzaldehyde (1.5 equiv), ethyl 2,4-dioxovalerate (1.0 equiv), and sarcosine (1.2 equiv) are combined in ethanol under reflux. The mixture is catalyzed by Ag/Fe3O4/CdO/MWCNTs nanocomposites (0.02 g/mmol) to facilitate cyclization and acetylation. After 3 hours, the product is isolated via vacuum filtration and recrystallized from ethanol.

Key Data:

  • Yield: 85–90% (optimized for spiropyridoindolepyrrolidines)

  • Catalyst Efficiency: Turnover frequency (TOF) = 28 h⁻¹

  • Scale-Up Feasibility: Demonstrated at 50 mmol scale

Mechanistic Insights

The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The nanocatalyst enhances both Lewis acid and base sites, polarizing carbonyl groups and stabilizing intermediates.

Grignard-Based Alkylation and Subsequent Acylation

This two-step method involves initial N-alkylation of pyrrolidine followed by acylation with 3-nitrophenylacetic acid derivatives.

Stepwise Procedure

  • N-Alkylation: Pyrrolidine is treated with propargyl bromide (1.2 equiv) in acetonitrile using NaH (1.5 equiv) as a base at 50°C. The intermediate 1-propargylpyrrolidine is isolated in 75% yield.

  • Acylation: The alkylated pyrrolidine reacts with 3-nitrophenylacetyl chloride (1.1 equiv) under conditions analogous to Section 1.1, yielding the target compound.

Key Data:

  • Overall Yield: 62–65%

  • Intermediate Characterization: ¹H NMR (CDCl₃): δ 2.85 (m, 4H, pyrrolidine), 3.45 (t, 2H, CH₂C≡CH)

Silylation-Cyclization Strategy

Adapted from pyrrolidin-2-one syntheses, this route employs silyl-protected intermediates to streamline cyclization.

Synthetic Pathway

  • Silylation: γ-Amino-β-hydroxybutyric acid is treated with hexamethyldisilazane (HMDS) in toluene to form a silyl ether.

  • Cyclization: The silylated intermediate undergoes intramolecular cyclization at 80°C, forming 4-silyloxypyrrolidin-2-one.

  • Functionalization: The pyrrolidinone is alkylated with 3-nitrophenylacetyl chloride using NaH in DMF, followed by desilylation with HCl/MeOH.

Key Data:

  • Yield (Step 3): 70–75%

  • Critical Intermediate: 4-Trimethylsilyloxypyrrolidin-2-one (Rf = 0.36, ethyl acetate)

Enzymatic Resolution of Racemic Mixtures

While less common, enzymatic methods offer enantioselective synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 1-[(3-nitrophenyl)acetyl]pyrrolidine, achieving up to 98% enantiomeric excess (ee) in organic-aqueous biphasic systems.

Process Parameters

  • Substrate Concentration: 50 mM in tert-butyl methyl ether

  • Temperature: 37°C

  • Reaction Time: 48 hours

Key Data:

  • Conversion: 45%

  • ee (Product): 98%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Conditions Scalability
Direct Acylation68–7212–24 hTriethylamine, DCMModerate
Multi-Component85–903 hAg/Fe3O4/CdO/MWCNTsHigh
Grignard-Alkylation62–658 h (total)NaH, AcetonitrileLow
Silylation-Cyclization70–756–8 hHMDS, NaHModerate
Enzymatic Resolution4548 hCAL-B LipaseLimited

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Nitrophenyl)acetyl]pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution, acylation, or cross-coupling reactions. For this compound, acylation of pyrrolidine with 3-nitrophenylacetyl chloride under basic conditions (e.g., NaH in THF at 0°C) is a common approach. Acidic or basic hydrolysis (e.g., HCl or NaOH) may be required to deprotect intermediates . Reaction temperature, solvent polarity, and stoichiometry of reagents significantly affect yield and purity. For instance, elevated temperatures may lead to side reactions like elimination, while excess acylating agents can improve conversion rates. Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • 1H^1H-NMR : The pyrrolidine ring protons (δ 1.8–2.5 ppm) and the aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm) should be integrated to confirm stoichiometry. The acetyl group’s methyl protons appear as a singlet near δ 2.1 ppm.
  • IR : A strong absorption band at ~1700 cm1^{-1} confirms the carbonyl group (C=O) of the acetyl moiety.
  • MS : The molecular ion peak (M+^+) at m/z 248 (C12_{12}H12_{12}N2_2O3_3) confirms the molecular weight. High-resolution MS (HRMS) can resolve isotopic patterns and rule out impurities .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the reactivity and potential biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect can be quantified to predict regioselectivity in further reactions .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). The pyrrolidine ring’s conformational flexibility may influence binding affinity to active sites. Compare docking scores with known inhibitors to prioritize experimental validation .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives, such as conflicting IC50_{50}50​ values across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time) when replicating studies. For example, variations in ATP concentrations in kinase assays can alter IC50_{50} values.
  • Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro group position) with activity trends. If 3-nitrophenyl derivatives show higher potency than 4-nitrophenyl analogs, steric or electronic factors may explain discrepancies .

Q. How can catalytic methods (e.g., Fe2 _22​O3 _33​@SiO2 _22​/In2 _22​O3 _33​) optimize the functionalization of this compound?

Methodological Answer: Heterogeneous catalysts like Fe2 _2O3 _3@SiO2 _2/In2 _2O3_3 can enhance cross-coupling reactions (e.g., Suzuki-Miyaura) by providing active sites for C–C bond formation. For example:

  • Conditions : React this compound with aryl boronic acids in dioxane at 80°C under inert atmosphere.
  • Catalyst Loading : 5 mol% catalyst typically balances efficiency and cost.
  • Post-Reaction Analysis : Monitor conversion via TLC and characterize products using 13C^{13}C-NMR to confirm regioselectivity .

Data Contradiction Analysis

Q. How to address conflicting data on the stability of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–14) at 37°C for 24 hours. Monitor degradation via HPLC:
    • Acidic Conditions (pH < 3) : Nitro group reduction or acetyl hydrolysis may occur.
    • Basic Conditions (pH > 10) : Pyrrolidine ring opening via nucleophilic attack is possible.
  • Mechanistic Insights : Use 1H^1H-NMR to detect hydrolysis intermediates (e.g., free pyrrolidine or 3-nitrophenylacetic acid). Computational models (DFT) can predict thermodynamic stability of degradation pathways .

Methodological Frameworks

Q. How to design a study linking the electronic properties of this compound to its bioactivity?

Methodological Answer:

  • Theoretical Framework : Ground the study in Hammett substituent constants (σ) to quantify the nitro group’s electron-withdrawing effect.
  • Experimental Design :
    • Syntize analogs with substituents varying in σ values (e.g., -NO2_2, -OCH3_3, -Cl).
    • Measure bioactivity (e.g., enzyme inhibition) and correlate with σ using linear regression.
    • Validate findings with molecular dynamics simulations to visualize substituent effects on binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.